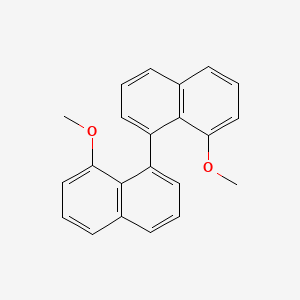
8,8'-Dimethoxy-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-Dimethoxy-1,1’-binaphthalene is an organic compound that belongs to the binaphthalene family. It is characterized by the presence of two methoxy groups attached to the 8 and 8’ positions of the binaphthalene structure. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Dimethoxy-1,1’-binaphthalene typically involves the methylation of naphthalene-2,7-diol using methyl iodide in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .
Industrial Production Methods
In industrial settings, the production of 8,8’-Dimethoxy-1,1’-binaphthalene can be achieved using a Ziegler–Natta-type catalytic system. This method involves the use of titanium tetrachloride (TiCl4), 2,2’-dimethoxy-1,1’-binaphthalene, triethylaluminum dichloride (Et3Al2Cl3), and dibutylmagnesium (Bu2Mg) as catalysts. The reaction is carried out in toluene at temperatures ranging from 10 to 70°C .
Chemical Reactions Analysis
Types of Reactions
8,8’-Dimethoxy-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.
Common Reagents and Conditions
Common reagents used in the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems .
Major Products Formed
The major products formed from the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include various substituted binaphthalenes, quinones, and dihydro derivatives. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
8,8’-Dimethoxy-1,1’-binaphthalene has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 8,8’-Dimethoxy-1,1’-binaphthalene involves its interaction with molecular targets and pathways. The compound’s unique chiral environment and electronic properties enable it to act as an effective ligand in metal-catalyzed reactions. It forms complexes with metal ions, facilitating various catalytic processes. The steric and electronic effects of the methoxy groups at the 8 and 8’ positions play a crucial role in determining the compound’s reactivity and selectivity .
Comparison with Similar Compounds
8,8’-Dimethoxy-1,1’-binaphthalene can be compared with other similar compounds, such as:
1,1’-Bi-2-naphthol (BINOL): BINOL is widely used as a chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): BINAP is another chiral ligand used in metal-catalyzed reactions.
The uniqueness of 8,8’-Dimethoxy-1,1’-binaphthalene lies in its specific substitution pattern and the resulting chiral environment, which makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
82265-47-2 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-methoxy-8-(8-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18O2/c1-23-19-13-5-9-15-7-3-11-17(21(15)19)18-12-4-8-16-10-6-14-20(24-2)22(16)18/h3-14H,1-2H3 |
InChI Key |
FRMDRVAYLDMCMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















